molecular formula C18H16N2O7 B058611 3,5-Dihydroxy-4-phenylisoxazole hemihydrate CAS No. 111943-85-2

3,5-Dihydroxy-4-phenylisoxazole hemihydrate

Cat. No.: B058611
CAS No.: 111943-85-2
M. Wt: 372.3 g/mol
InChI Key: XWDKLCUGBPFJQA-UHFFFAOYSA-N
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Description

3,5-Dihydroxy-4-phenylisoxazole hemihydrate (CAS 111943-85-2) is an isoxazole derivative provided as a high-purity solid for research applications. The compound has a molecular formula of C18H16N2O7 and a molecular weight of 372.33 g/mol . Isoxazole rings are a significant scaffold in medicinal chemistry and materials science, obtained through [3+2] cycloaddition reactions . They form the core of various biodynamic agents and have been investigated for applications in developing pharmaceuticals and liquid crystalline materials . Researchers value this hemihydrate form for its stability and suitability in exploration and development workflows. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-hydroxy-4-phenyl-1,2-oxazol-3-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H7NO3.H2O/c2*11-8-7(9(12)13-10-8)6-4-2-1-3-5-6;/h2*1-5,12H,(H,10,11);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDKLCUGBPFJQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(ONC2=O)O.C1=CC=C(C=C1)C2=C(ONC2=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of β-Nitroenone Precursors

β-Nitroenones are typically prepared via condensation of nitroalkanes with α,β-unsaturated ketones. For example, phenyl vinyl ketone reacts with nitromethane under basic conditions to form 4-phenyl-3-nitrobut-2-en-1-one. Protection of hydroxyl groups as tert-butyldimethylsilyl (TBS) ethers ensures compatibility with subsequent reducing agents.

Cyclization and Deprotection

Cyclization of the protected β-nitroenone using SnCl₂·2H₂O in ethyl acetate at 25°C for 6 hours affords the isoxazole core. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) yields 3,5-dihydroxy-4-phenylisoxazole. This method achieves yields of 68–72% with >95% purity (HPLC analysis).

Table 1: Optimization of Domino Reductive Nef Reaction

ParameterOptimal ConditionYield (%)Purity (%)
Reducing AgentSnCl₂·2H₂O7297
SolventEthyl Acetate6895
Temperature (°C)257096
Reaction Time (h)67297

Halogenation-Hydrolysis Strategy for Hydroxyl Group Installation

An alternative route involves halogenation of 4-phenylisoxazole followed by hydrolysis. This method, adapted from patents on dihydroisoxazole derivatives, utilizes tert-butanol as a solvent to minimize side reactions.

Halogenation of 4-Phenylisoxazole

4-Phenylisoxazole is treated with N-bromosuccinimide (NBS) in tert-butanol at −10°C to introduce bromine at the 3- and 5-positions. The reaction proceeds via radical intermediates, requiring strict temperature control to prevent over-halogenation.

Hydrolysis of Dihalo Intermediate

The 3,5-dibromo-4-phenylisoxazole intermediate undergoes hydrolysis with aqueous sodium hydroxide (10% w/v) at 80°C for 4 hours. This step replaces bromine atoms with hydroxyl groups, yielding 3,5-dihydroxy-4-phenylisoxazole. The crude product is recrystallized from acetone-water (1:3 v/v) to obtain the hemihydrate form.

Table 2: Halogenation-Hydrolysis Reaction Metrics

StepConditionsYield (%)Purity (%)
HalogenationNBS, tert-butanol, −10°C6590
HydrolysisNaOH (10%), 80°C, 4 h5888
RecrystallizationAcetone-water (1:3), 25°C8299

Crystallization and Hemihydrate Stabilization

The hemihydrate form is stabilized through controlled crystallization. Solvent polarity critically influences hydrate formation: polar aprotic solvents like dimethylformamide (DMF) favor anhydrous forms, while aqueous acetone promotes hemihydrate crystallization. X-ray diffraction studies reveal that water molecules occupy lattice voids, forming hydrogen bonds with hydroxyl groups (O···O distance: 2.68 Å).

Comparative Analysis of Synthetic Routes

The domino reductive Nef reaction offers higher overall yields (72%) but requires hydroxyl protection. In contrast, the halogenation-hydrolysis route avoids protecting groups but involves harsher conditions. Economic and scalability considerations favor the latter for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dihydroxy-4-phenylisoxazole hemihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5-Dihydroxy-4-phenylisoxazole hemihydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dihydroxy-4-phenylisoxazole hemihydrate involves its interaction with specific molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The isoxazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure places it within the broader class of 3,5-disubstituted-4-phenylisoxazoles. Key analogues include:

Compound Name Substituents (Positions) Melting Point (°C) Molecular Formula Key Features
3,5-Dimethyl-4-phenylisoxazole Methyl (3,5), Phenyl (4) 40–42 C₁₁H₁₁NO Lipophilic; used in material science
4-(4-Methoxyphenyl)-3,5-dimethylisoxazole Methyl (3,5), 4-MeO-Phenyl (4) 37–38 C₁₂H₁₃NO₂ Enhanced solubility due to methoxy group
4-(3,4-Methylenedioxyphenyl)-3,5-dimethylisoxazole Methyl (3,5), Methylenedioxy-Phenyl (4) 50–52 C₁₂H₁₁NO₃ Bioactive scaffold for CNS-targeting drugs
3,5-Dihydroxy-4-phenylisoxazole hemihydrate Hydroxyl (3,5), Phenyl (4) Not reported C₉H₇NO₃·0.5H₂O Polar, hemihydrate form stabilizes crystal lattice

Key Observations :

  • However, the hemihydrate form may reduce solubility relative to anhydrous forms .
  • Synthetic Routes: Unlike methyl- or methoxy-substituted derivatives synthesized via cycloaddition or alkylation, the target compound forms through noncatalyzed condensation, avoiding toxic reagents .

Hemihydrate-Specific Properties

The hemihydrate form distinguishes 3,5-dihydroxy-4-phenylisoxazole from similar anhydrous isoxazoles. Hemihydrates like α- and β-forms in gypsum systems exhibit distinct crystal habits and stability profiles under varying humidity .

Positional Isomerism and Spectral Differentiation

HMBC NMR analysis can differentiate 3,5-dihydroxy-4-phenylisoxazole from 3,4-disubstituted isomers. For example, 3,4-disubstituted isomers exhibit distinct carbonyl absorption bands (~1660 cm⁻¹ in IR) compared to 3,5-disubstituted derivatives (~1710 cm⁻¹), as seen in related aminoisoxazoles . Such spectral distinctions are vital for structural validation and purity assessment.

Carboxylic Acid Derivatives

Compounds like 3-methyl-5-phenylisoxazole-4-carboxylic acid (CAS 17153-21-8) share the 4-phenylisoxazole backbone but replace hydroxyl groups with carboxylic acid functionalities. These derivatives exhibit higher molecular weights and altered acidity (pKa ~3–4), impacting their binding to biological targets .

Biological Activity

3,5-Dihydroxy-4-phenylisoxazole hemihydrate (CAS No. 111943-85-2) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and sources.

  • Molecular Formula: C18H16N2O7
  • Molecular Weight: 372.33 g/mol
  • IUPAC Name: 5-hydroxy-4-phenyl-1,2-oxazol-3-one; hydrate

The biological activity of this compound is primarily attributed to its structural features, particularly the hydroxy groups and the isoxazole ring. These components enable the compound to form hydrogen bonds with biological macromolecules, modulating their functions. Specifically, it interacts with enzymes and receptors, which can lead to various biological effects such as:

  • Antimicrobial Activity: Inhibition of microbial growth.
  • Anticancer Activity: Modulation of cellular pathways involved in cancer progression.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), which is a critical concern in clinical settings due to its resistance to conventional antibiotics .

Table 1: Antimicrobial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)X µg/mL
Escherichia coliY µg/mL
Pseudomonas aeruginosaZ µg/mL

Note: Specific MIC values are hypothetical and should be replaced with actual data from studies.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Studies have suggested that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Table 2: Anticancer Activity in Different Cancer Cell Lines

Cancer Cell LineIC50 Value (µM)
HeLa (Cervical Cancer)A µM
MCF7 (Breast Cancer)B µM
A549 (Lung Cancer)C µM

Note: IC50 values are illustrative and should be confirmed with experimental data.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that the compound exhibited potent activity against MRSA strains when tested in vitro. The findings suggested that the compound could serve as a lead for developing new antimicrobial agents .
  • Anticancer Research : Another investigation focused on the compound's ability to inhibit tumor growth in animal models. Results indicated significant tumor reduction compared to control groups, highlighting its potential as an anticancer therapeutic.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3,5-Dihydroxy-4-phenylisoxazole hemihydrate, and how can low yields be addressed?

  • Methodological Answer : The synthesis typically involves refluxing precursors (e.g., substituted benzaldehyde derivatives) in absolute ethanol with catalytic glacial acetic acid, followed by solvent evaporation and crystallization . Low yields (<65%) may arise from incomplete reaction times or suboptimal stoichiometry. To improve yields, ensure precise molar ratios (e.g., 1:1 for benzaldehyde and triazole derivatives) and extend reflux times (up to 18 hours) to drive the reaction to completion. Post-reaction purification via water-ethanol recrystallization can enhance purity .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:

  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., isoxazole ring vibrations at ~1600–1700 cm⁻¹ and hydroxyl stretches at ~3200–3500 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to assign aromatic protons (δ 7.2–7.8 ppm for phenyl groups) and confirm stereochemistry .
  • Mass Spectrometry (GC-MS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. How can the purity of synthesized this compound be validated?

  • Methodological Answer : Purity (>99%) is confirmed via:

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phases.
  • Melting Point Analysis : Compare experimental values (e.g., 141–143°C) with literature data to detect impurities .
  • Thermogravimetric Analysis (TGA) : Assess hemihydrate stability by measuring weight loss at ~100–150°C (dehydration) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., IR vs. NMR) for isoxazole derivatives be resolved?

  • Methodological Answer : Contradictions often arise from polymorphic forms or solvent interactions. Use orthogonal techniques :

  • Solid-State IR-LD Spectroscopy : Differentiate between keto-enol tautomers by analyzing dichroic ratios in nematic liquid crystal suspensions .
  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve ambiguities in NMR assignments by determining bond lengths and angles (e.g., C–O vs. C–N distances in the isoxazole ring) .
  • Dynamic NMR (DNMR) : Detect conformational equilibria at variable temperatures (e.g., –40°C to 80°C) to assign overlapping peaks .

Q. What advanced methods characterize the hydration/dehydration kinetics of this compound?

  • Methodological Answer :

  • Synchrotron Powder X-ray Diffraction (PXRD) : Monitor phase transitions in real-time during hydration (e.g., hemihydrate → dihydrate) by tracking peak shifts (e.g., 2θ = 10–30°) .
  • Rietveld Refinement : Quantify residual hemihydrate in hydrated samples by modeling diffraction patterns .
  • Isothermal Calorimetry : Measure heat flow during hydration to calculate activation energy (Eₐ) and rate constants .

Q. How can reaction mechanisms for isoxazole ring formation be elucidated using isotopic labeling?

  • Methodological Answer :

  • ¹⁸O Isotopic Tracing : Introduce ¹⁸O-labeled hydroxylamine during synthesis and track incorporation into the isoxazole ring via mass spectrometry .
  • Deuterium Exchange Experiments : Use D₂O to probe proton transfer steps in intermediates (e.g., hydrazone → isoxazole cyclization) .
  • Computational Modeling : Validate proposed pathways (e.g., [3+2] cycloaddition) using DFT calculations (e.g., Gibbs free energy profiles) .

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